

Theoretical and Computational Insights into the Stability of 1,2-Oxazinane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Oxazinane

Cat. No.: B1295428

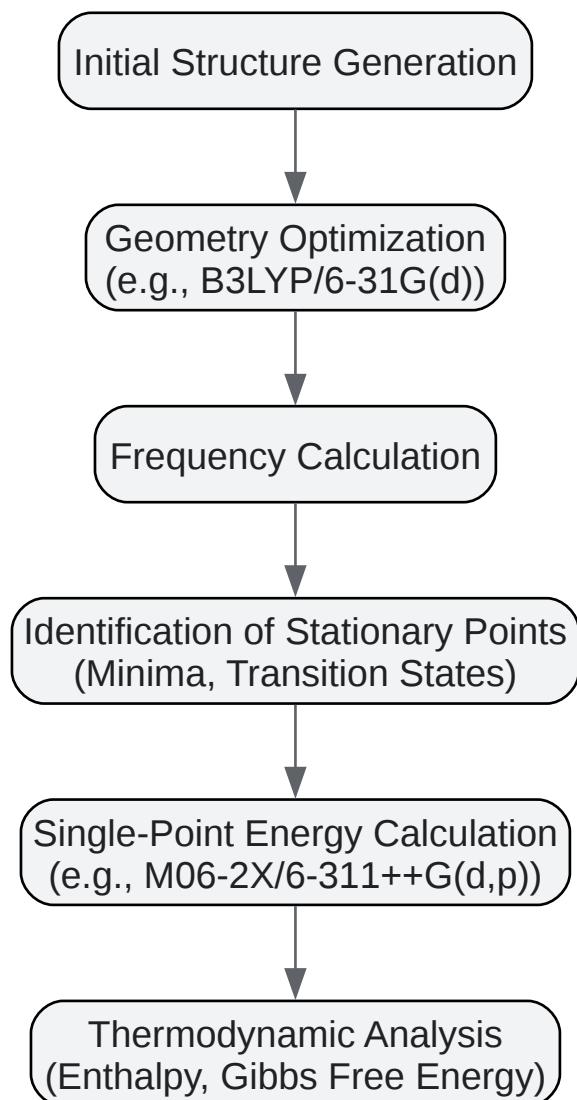
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **1,2-oxazinane** scaffold, a six-membered saturated heterocycle containing adjacent oxygen and nitrogen atoms, is a recurring motif in a variety of biologically active compounds and a valuable synthetic intermediate. Understanding the inherent stability of this ring system and the influence of substituents on its conformation is paramount for the rational design of novel therapeutics and the development of efficient synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the conformational preferences, ring strain, and substituent effects governing the stability of the **1,2-oxazinane** core.

Conformational Landscape of 1,2-Oxazinane

The conformational behavior of the **1,2-oxazinane** ring is a critical determinant of its chemical reactivity and biological interactions. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the potential energy surface of this heterocycle.


Computational Methodologies

A robust understanding of the stability of **1,2-oxazinane** and its derivatives has been achieved through various computational chemistry techniques. A commonly employed approach involves geometry optimization and frequency calculations using DFT.

Typical Computational Protocol:

A prevalent method for these calculations is the use of DFT with hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a mixture of Hartree-Fock exchange and DFT exchange-correlation. This is often paired with a Pople-style basis set, for instance, 6-31G(d), which provides a good balance between computational cost and accuracy for systems of this nature. For more refined energy calculations, especially those involving weak interactions or complex electronic effects, more sophisticated functionals like M06-2X and larger basis sets incorporating diffuse functions and polarization functions on all atoms (e.g., 6-311++G(d,p)) are utilized.^[1]

The general workflow for these computational studies can be outlined as follows:

[Click to download full resolution via product page](#)**Figure 1:** A generalized workflow for the computational analysis of **1,2-oxazinane** stability.

Quantitative Analysis of 1,2-Oxazinane Stability

Quantitative data from computational studies provide a clear picture of the energetic landscape of the **1,2-oxazinane** ring. This includes the relative energies of different conformers and the energy barriers for their interconversion.

Conformer/Transition State	Method	Basis Set	Relative Energy (kcal/mol)
Chair (most stable)	B3LYP	6-31G(d)	0.00
Twist-Boat	B3LYP	6-31G(d)	Data not available in search results
Chair-to-Twist-Boat TS	B3LYP	6-31G(d)	Data not available in search results

Note: Specific relative energy values for the parent **1,2-oxazinane** conformers were not explicitly found in the provided search results. The table serves as a template for presenting such data.

The Influence of Substituents on Stability

The stability and conformational preferences of the **1,2-oxazinane** ring can be significantly modulated by the presence of substituents. Both steric and electronic effects play a crucial role in determining the most stable conformations.

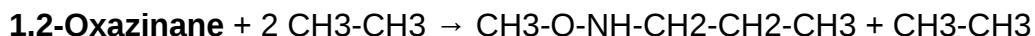
Experimental Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational equilibria of cyclic molecules in solution. Studies on 3,6-dihydro-1,2-oxazines, which are partially unsaturated analogues of **1,2-oxazinane**, have provided valuable insights into substituent effects. A multiple linear regression analysis of the ^{13}C NMR chemical shifts of twenty-six 3,6-dihydro-1,2-oxazines has shown conformational similarities to

cyclohexene.[2][3] This analysis suggests that alkyl groups at positions 3 and 4 of the ring predominantly occupy the equatorial position to minimize steric strain.[2][3]

Computational Studies on Substituted Systems

DFT calculations have been employed to investigate the influence of various substituents on the stability of the **1,2-oxazinane** ring. These studies have explored the impact of both electron-donating and electron-withdrawing groups, as well as bulky substituents, on the conformational energies and geometries of the ring. For instance, computational analysis has been used to study rearrangements of 1,2-oxazines, which are influenced by substituent effects.[1]


Ring Strain Energy of 1,2-Oxazinane

Ring strain is a measure of the inherent instability of a cyclic molecule due to factors such as angle strain, torsional strain, and transannular interactions. The calculation of ring strain energy (RSE) provides a quantitative measure of this instability.

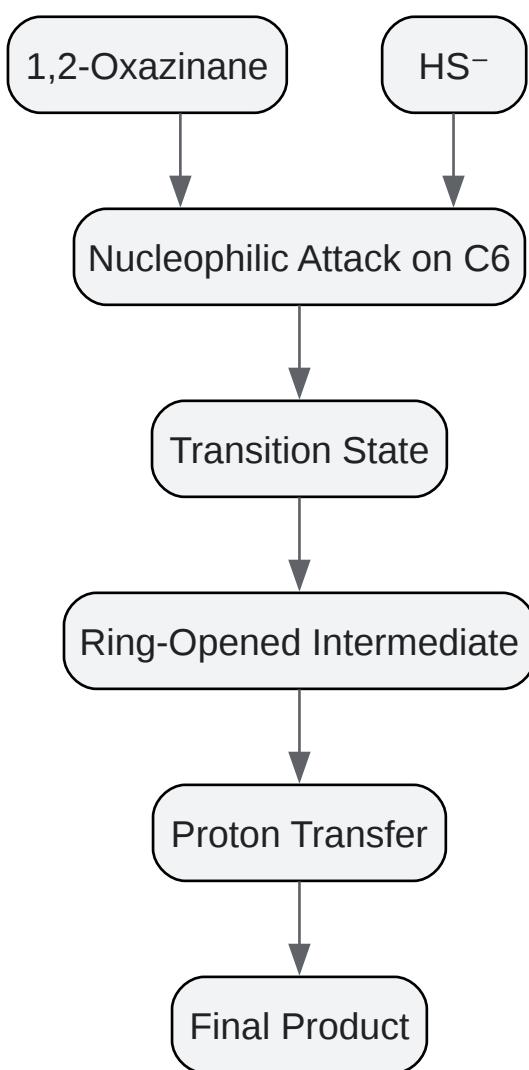
Methodologies for Calculating Ring Strain Energy

A common computational approach to determine the RSE of a cyclic molecule is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For **1,2-oxazinane**, a suitable isodesmic reaction would be:

The RSE is then calculated as the difference in the computed enthalpies of formation of the products and the reactants. While specific RSE values for **1,2-oxazinane** were not found in the provided search results, this methodology is a standard and reliable way to obtain this crucial data.

Reaction Mechanisms Involving 1,2-Oxazinane


The stability of the **1,2-oxazinane** ring directly influences its reactivity and the mechanisms of reactions in which it participates. Computational studies have been instrumental in elucidating

the intricate details of these reaction pathways.

Reaction with Hydrogen Sulfide

A computational study on the reaction of **1,2-oxazinane** with hydrogen sulfide (H₂S) has shed light on its potential role as an H₂S scavenger. The proposed reaction mechanism involves the nucleophilic attack of the hydrosulfide anion (HS⁻) on a carbon atom adjacent to the ring oxygen, leading to the opening of the **1,2-oxazinane** ring.

The key steps in this proposed mechanism are:

[Click to download full resolution via product page](#)

Figure 2: A simplified representation of the proposed reaction pathway for the ring opening of **1,2-oxazinane** by hydrosulfide.

This reaction pathway highlights how the inherent strain and electronic properties of the **1,2-oxazinane** ring make it susceptible to nucleophilic attack, a key consideration in its application and potential degradation pathways.

Conclusion

The stability of the **1,2-oxazinane** ring is a multifaceted property governed by a delicate interplay of conformational preferences, substituent effects, and inherent ring strain. Theoretical and computational chemistry provides an indispensable toolkit for dissecting these factors, offering quantitative insights that are crucial for the design of new molecules with desired properties. The methodologies and findings presented in this guide underscore the power of *in silico* studies to complement and guide experimental work in the fields of medicinal chemistry, drug discovery, and organic synthesis. As computational power continues to grow and theoretical models become more sophisticated, we can expect an even deeper understanding of the subtle factors that dictate the stability and reactivity of this important heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Theoretical and Computational Insights into the Stability of 1,2-Oxazinane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295428#theoretical-and-computational-studies-of-1-2-oxazinane-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com